N-(2-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide
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Overview
Description
N-(2-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines an adamantyl group, a pyrazolo[3,4-B]pyridine core, and a carboxamide functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoroacetic acid . This method allows for the formation of the pyrazolo[3,4-B]pyridine core, which can then be further functionalized to introduce the adamantyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl and pyrazolo[3,4-B]pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-(2-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- Peficitinib (ASP015K)
Uniqueness
N-(2-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide is unique due to its specific combination of an adamantyl group, a pyrazolo[3,4-B]pyridine core, and a carboxamide functional group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H30N4O |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(2-adamantyl)-3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H30N4O/c1-11(2)26-21-19(13(4)25-26)18(5-12(3)23-21)22(27)24-20-16-7-14-6-15(9-16)10-17(20)8-14/h5,11,14-17,20H,6-10H2,1-4H3,(H,24,27) |
InChI Key |
BRUHVTMDUGFZFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C(C)C)C)C(=O)NC3C4CC5CC(C4)CC3C5 |
Origin of Product |
United States |
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